molecular formula C9H11FN2 B1402045 3-Fluoro-5-(pyrrolidin-1-yl)pyridine CAS No. 1707365-56-7

3-Fluoro-5-(pyrrolidin-1-yl)pyridine

Cat. No.: B1402045
CAS No.: 1707365-56-7
M. Wt: 166.2 g/mol
InChI Key: ZNBPUEFFDGTIHE-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pyrrolidin-1-yl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom at the third position and a pyrrolidine ring at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(pyrrolidin-1-yl)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method involves the reaction of 3-fluoropyridine with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack of the pyrrolidine on the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Fluoro-5-(pyrrolidin-1-yl)pyridine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development .

Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Its structural features allow for the modification and optimization of drug candidates to improve their efficacy and selectivity .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in the production of various industrial products .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-5-(pyrrolidin-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-5-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBPUEFFDGTIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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